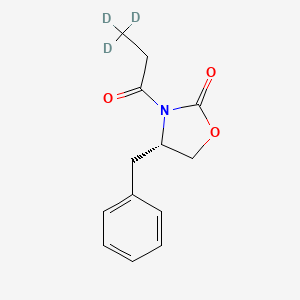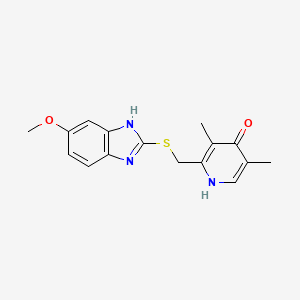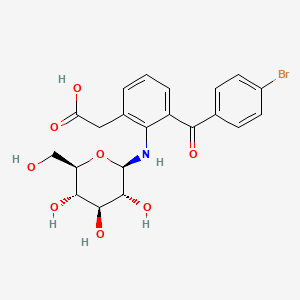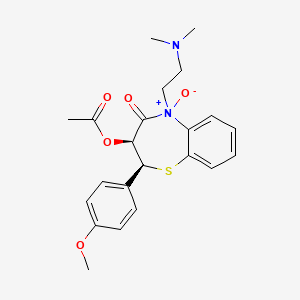
Diltiazem N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diltiazem N-oxide is a metabolite of diltiazem, a well-known calcium channel blocker used primarily for the treatment of hypertension and angina. The compound is characterized by the presence of an N-oxide functional group, which is formed through the oxidation of the nitrogen atom in the diltiazem molecule. This modification can significantly alter the pharmacological properties of the parent compound, making this compound an interesting subject for scientific research.
Mécanisme D'action
Target of Action
Diltiazem N-oxide, also known as [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-5-oxido-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-ium-3-yl] acetate, primarily targets calcium channels in cardiac and vascular smooth muscle . These channels play a crucial role in the regulation of muscle contraction and relaxation, and thus, the overall cardiovascular function.
Mode of Action
This compound works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of these muscles, leading to vasodilation and a reduction in heart rate .
Biochemical Pathways
The compound is metabolized through various biochemical pathways. It undergoes N-dealkylation and N-oxidation . N-dealkylation of N,N-dialkylamino moieties can result in the retention, attenuation, or loss of pharmacologic activities of metabolites compared to their parent drugs . Only tertiary alkylamino moieties are subject to metabolic N-oxidation by Flavin-containing monooxygenase (FMO) to give N-oxide products .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is metabolized into several metabolites, including N-monodesmethyl DTZ (MA), deacetyl DTZ (M1), deacetyl N-monodesmethyl DTZ (M2), deacetyl O-desmethyl DTZ (M4), deacetyl DTZ N-oxide (M1NO), and deacetyl N,O-didesmethyl DTZ (M6) . The terminal half-lives (t1/2) of M1 and M2 are considerably longer than those of DTZ and MA . Less than 5% of the dose is excreted as unchanged DTZ in the urine over a 24-hour period .
Result of Action
The action of this compound results in potent vasodilation, making it clinically useful as an antihypertensive, anti-arrhythmic, and anti-anginal agent . It is used for the management of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, and atrial flutter .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diltiazem N-oxide typically involves the oxidation of diltiazem. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom without affecting other functional groups in the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This could include the use of advanced oxidation processes and continuous flow reactors to optimize reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Diltiazem N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as zinc and acetic acid.
Substitution: The N-oxide group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Zinc, acetic acid.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: More oxidized derivatives of this compound.
Reduction: Diltiazem.
Substitution: Substituted derivatives of this compound.
Applications De Recherche Scientifique
Diltiazem N-oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of N-oxide functional groups on the chemical and physical properties of molecules.
Biology: Investigated for its potential biological activities, including its effects on calcium channels and other cellular targets.
Medicine: Explored for its potential therapeutic applications, particularly in cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Comparaison Avec Des Composés Similaires
Diltiazem: The parent compound, a calcium channel blocker with well-established therapeutic uses.
N-monodesmethyl diltiazem: A metabolite of diltiazem with similar but distinct pharmacological properties.
Deacetyl diltiazem: Another metabolite with unique characteristics.
Uniqueness: Diltiazem N-oxide is unique due to the presence of the N-oxide functional group, which can significantly alter its pharmacokinetics and pharmacodynamics compared to the parent compound and other metabolites. This makes it a valuable compound for studying the effects of N-oxide groups in drug molecules and for developing new therapeutic agents.
Propriétés
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-5-oxido-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-ium-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-15(25)29-20-21(16-9-11-17(28-4)12-10-16)30-19-8-6-5-7-18(19)24(27,22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+,24?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYITXJQDGPHNJ-JBAPTLGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2[N+](C1=O)(CCN(C)C)[O-])C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2[N+](C1=O)(CCN(C)C)[O-])C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is known about the calcium antagonistic activity of diltiazem N-oxide?
A1: The provided research states that the calcium antagonistic activities of diltiazem and its metabolites were studied, except for this compound [, ]. Therefore, the exact potency and activity of this compound on calcium channels are not described in these studies.
Q2: How does the presence of this compound in plasma compare to other diltiazem metabolites?
A2: The research by Chen et al. [] found that this compound (M1-NO) was present in the plasma of two volunteers after a single 90mg oral dose of diltiazem. While its presence was confirmed, the study highlights that other metabolites like deacetyl diltiazem (M1), deacetyl N-monodemethyl diltiazem (M2), and N-monodemethyl diltiazem (MA) were present at comparable or higher concentrations than M1-NO. This suggests that while this compound is present in plasma, its relative abundance compared to other metabolites might be lower.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride](/img/structure/B587659.png)
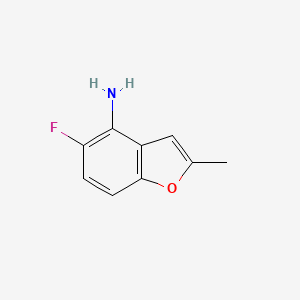
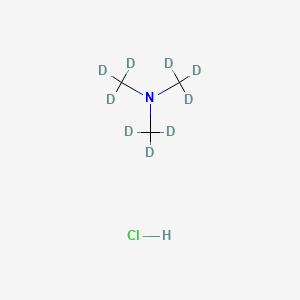
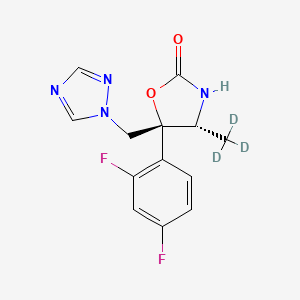

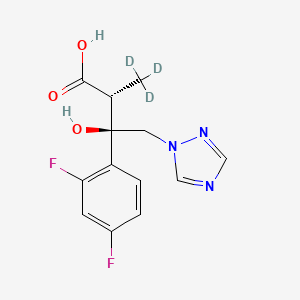
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)
